N-(2,3-Dihydro-1H-indol-1-ylcarbonothioyl)-3-iodo-4-methoxybenzamide
N-(2,3-Dihydro-1H-indol-1-ylcarbonothioyl)-3-iodo-4-methoxybenzamide
Brand Name:
Vulcanchem
CAS No.:
642961-92-0
VCID:
VC0467490
InChI:
InChI=1S/C17H15IN2O2S/c1-22-15-7-6-12(10-13(15)18)16(21)19-17(23)20-9-8-11-4-2-3-5-14(11)20/h2-7,10H,8-9H2,1H3,(H,19,21,23)
SMILES:
COC1=C(C=C(C=C1)C(=O)NC(=S)N2CCC3=CC=CC=C32)I
Molecular Formula:
C17H15IN2O2S
Molecular Weight:
438.3g/mol
N-(2,3-Dihydro-1H-indol-1-ylcarbonothioyl)-3-iodo-4-methoxybenzamide
CAS No.: 642961-92-0
Main Products
VCID: VC0467490
Molecular Formula: C17H15IN2O2S
Molecular Weight: 438.3g/mol
CAS No. | 642961-92-0 |
---|---|
Product Name | N-(2,3-Dihydro-1H-indol-1-ylcarbonothioyl)-3-iodo-4-methoxybenzamide |
Molecular Formula | C17H15IN2O2S |
Molecular Weight | 438.3g/mol |
IUPAC Name | N-(2,3-dihydroindole-1-carbothioyl)-3-iodo-4-methoxybenzamide |
Standard InChI | InChI=1S/C17H15IN2O2S/c1-22-15-7-6-12(10-13(15)18)16(21)19-17(23)20-9-8-11-4-2-3-5-14(11)20/h2-7,10H,8-9H2,1H3,(H,19,21,23) |
Standard InChIKey | KYQOTNRUYRQINA-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)C(=O)NC(=S)N2CCC3=CC=CC=C32)I |
Canonical SMILES | COC1=C(C=C(C=C1)C(=O)NC(=S)N2CCC3=CC=CC=C32)I |
PubChem Compound | 1416747 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume